

Application Notes and Protocols for CT1812 in Neurodegenerative Disease Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CT1812 is an experimental, orally bioavailable, and brain-penetrant small molecule that acts as a negative allosteric modulator of the sigma-2 (σ 2) receptor.[1] It is under investigation as a potential disease-modifying therapy for Alzheimer's disease (AD). The primary mechanism of action of CT1812 involves the displacement of toxic amyloid-beta (A β) oligomers from their binding sites on neuronal synapses.[2][3] This action is believed to mitigate the downstream synaptotoxicity and cognitive decline associated with the accumulation of A β oligomers in the brain.[1][4] By modulating the sigma-2 receptor, CT1812 facilitates the clearance of A β oligomers into the cerebrospinal fluid (CSF), thereby protecting synapses and improving neuronal function.[1][2]

These application notes provide a comprehensive overview of the experimental design for evaluating CT1812 in the context of neurodegenerative disease research, with a focus on Alzheimer's disease. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in their investigation of this and similar compounds.

Data Presentation In Vitro Efficacy of CT1812



Parameter	Value	Assay System	Reference
EC50 (Prevention)	6.8 μΜ	Aβ oligomer-induced membrane trafficking deficits in primary rat neurons	[5]
EC50 (Treatment)	358 nM	Aβ oligomer-induced membrane trafficking deficits in primary rat neurons	[5]
Sigma-2 Receptor Binding Affinity (Ki)	8.5 nM	Radioligand binding assay	[6]
Sigma-1 Receptor Binding Affinity (Ki)	63 nM	Radioligand binding assay	[6]
Aβ Oligomer Binding Prevention	59 ± 8% (at 10 μM)	Primary hippocampal and cortical neuronal cultures	[7]
Aβ Oligomer Displacement	42 ± 9% (at 10 μM)	Primary hippocampal and cortical neuronal cultures	[7]

In Vivo and Clinical Biomarker Modulation by CT1812

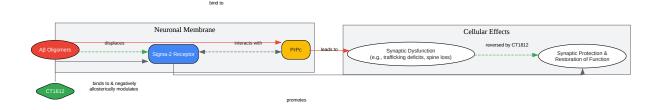


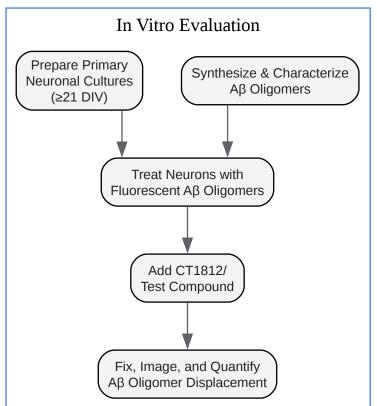
Model System	Biomarker	Effect of CT1812	Reference
APPSwe/PS1dE9 Transgenic Mice	CSF Aβ Oligomers	Significant, dose- dependent increase	[8]
Thy1-hAPP751 Transgenic Mice	Cognitive Function	Significant improvement at doses achieving 80% sigma-2 receptor occupancy	[2]
Mild-to-Moderate AD Patients (Phase 1b/2a)	CSF Aβ Oligomers	Significant increase compared to placebo	[1]
Mild-to-Moderate AD Patients (Phase 1b/2a)	CSF Neurogranin	Reduction compared to placebo	[1]
Mild-to-Moderate AD Patients (Phase 1b/2a)	CSF Synaptotagmin-1	Reduction compared to placebo	[1]
Mild-to-Moderate AD Patients (Phase 2 SHINE trial)	Cognitive Decline (ADAS-Cog11)	95% slowing compared to placebo	[9]
Mild-to-Moderate AD Patients (Phase 2 SHINE trial)	Cognitive Decline (MMSE)	108% slowing in patients with low baseline p-tau217	[9]

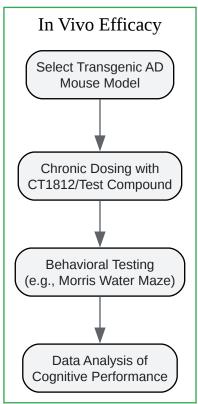
Signaling Pathway

The proposed mechanism of action for CT1812 involves its interaction with the sigma-2 receptor, which in turn modulates the binding of A β oligomers to the cell surface, potentially involving the cellular prion protein (PrPc) as a co-receptor.[8] This allosteric modulation leads to the displacement of synaptotoxic A β oligomers, preventing their downstream pathological effects.









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